molecular formula C13H17ClO2 B8469751 3-Cyclopentyloxy-4-methoxybenzylchloride

3-Cyclopentyloxy-4-methoxybenzylchloride

Cat. No. B8469751
M. Wt: 240.72 g/mol
InChI Key: HODGGPKVMIMTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06337408B1

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1.[C:17]1([CH3:23])C=CC=CC=1.[C-:24]#[N:25].[Na+].C(Cl)C1C=CC=CC=1>CN(C=O)C.COC(C)(C)C>[C:24]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1)#[N:25].[C:17](#[N:25])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
519 g
Type
reactant
Smiles
ClCC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.44 kg
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The contents of the flask were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 liter round bottom flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
a distillation apparatus was flushed with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL)
CUSTOM
Type
CUSTOM
Details
The top organic layer was isolated
WASH
Type
WASH
Details
washed three times with deionized water (3×800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under atmospheric pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was added acetonitrile (1.26 kg)
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Type
product
Smiles
C(C)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06337408B1

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1.[C:17]1([CH3:23])C=CC=CC=1.[C-:24]#[N:25].[Na+].C(Cl)C1C=CC=CC=1>CN(C=O)C.COC(C)(C)C>[C:24]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1)#[N:25].[C:17](#[N:25])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
519 g
Type
reactant
Smiles
ClCC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.44 kg
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The contents of the flask were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 liter round bottom flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
a distillation apparatus was flushed with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL)
CUSTOM
Type
CUSTOM
Details
The top organic layer was isolated
WASH
Type
WASH
Details
washed three times with deionized water (3×800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under atmospheric pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was added acetonitrile (1.26 kg)
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Type
product
Smiles
C(C)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06337408B1

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1.[C:17]1([CH3:23])C=CC=CC=1.[C-:24]#[N:25].[Na+].C(Cl)C1C=CC=CC=1>CN(C=O)C.COC(C)(C)C>[C:24]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1)#[N:25].[C:17](#[N:25])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
519 g
Type
reactant
Smiles
ClCC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.44 kg
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The contents of the flask were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 liter round bottom flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
a distillation apparatus was flushed with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL)
CUSTOM
Type
CUSTOM
Details
The top organic layer was isolated
WASH
Type
WASH
Details
washed three times with deionized water (3×800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under atmospheric pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was added acetonitrile (1.26 kg)
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Type
product
Smiles
C(C)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06337408B1

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1.[C:17]1([CH3:23])C=CC=CC=1.[C-:24]#[N:25].[Na+].C(Cl)C1C=CC=CC=1>CN(C=O)C.COC(C)(C)C>[C:24]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1)#[N:25].[C:17](#[N:25])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
519 g
Type
reactant
Smiles
ClCC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.44 kg
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The contents of the flask were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 liter round bottom flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
a distillation apparatus was flushed with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL)
CUSTOM
Type
CUSTOM
Details
The top organic layer was isolated
WASH
Type
WASH
Details
washed three times with deionized water (3×800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under atmospheric pressure to a residue
ADDITION
Type
ADDITION
Details
To the flask was added acetonitrile (1.26 kg)
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Type
product
Smiles
C(C)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.